![molecular formula C12H18N4O4S B2645574 (6-Ethoxypyrimidin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone CAS No. 2034250-07-0](/img/structure/B2645574.png)
(6-Ethoxypyrimidin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of EPM involves several steps. Notably, it serves as an intermediate in the synthesis of Etoricoxib , a COX-2 inhibitor used in the treatment of type 2 diabetes mellitus and obesity-related symptoms . One of the key synthetic routes includes the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, which is then further transformed into EPM .
Molecular Structure Analysis
EPM’s molecular structure consists of a pyrimidine ring fused with a piperazine moiety. The ethoxypyrimidine group and the methylsulfonylphenyl group contribute to its unique properties.
Chemical Reactions Analysis
EPM exhibits agonistic activity against human GPR119, a G protein-coupled receptor. It improves glucose tolerance, promotes insulin secretion, and ameliorates obese-related symptoms in animal models .
Scientific Research Applications
Methodology for Synthesis : Radi et al. (2005) developed a methodology for the synthesis of novel 4-dialkylamino-2-methylsulfonyl-6-vinylpyrimidines, which is related to the compound . Their study outlines a three-step procedure involving tosylate substitution, base-catalyzed rearrangement, and sulfide to sulfone oxidation, demonstrating the compound's role in the synthesis of complex molecules (Radi et al., 2005).
Antimicrobial Activity : Patel et al. (2011) researched the antimicrobial activity of new pyridine derivatives, including those structurally similar to the compound . Their work highlights the potential application of such compounds in developing antimicrobial agents (Patel et al., 2011).
Herbicide Development : Chen et al. (2009) focused on the synthesis of a herbicidal compound, N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, which has structural similarities to the compound . This study indicates its relevance in developing new herbicides with faster degradation rates in soil (Chen et al., 2009).
Analgesic and Anti-Inflammatory Activity : Abu‐Hashem and Youssef (2011) synthesized new compounds related to the one and evaluated their analgesic and anti-inflammatory activities. Such studies point to the potential therapeutic applications of these compounds in managing pain and inflammation (Abu‐Hashem & Youssef, 2011).
Mechanism of Action
properties
IUPAC Name |
(6-ethoxypyrimidin-4-yl)-(4-methylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4S/c1-3-20-11-8-10(13-9-14-11)12(17)15-4-6-16(7-5-15)21(2,18)19/h8-9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGRCNXUXOWPSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Ethoxypyrimidin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone |
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